molecular formula C8H16N2 B13513847 (4AS,8aR)-1,2,3,4,4a,5,6,7,8,8a-Decahydro-1,7-naphthyridine

(4AS,8aR)-1,2,3,4,4a,5,6,7,8,8a-Decahydro-1,7-naphthyridine

Cat. No.: B13513847
M. Wt: 140.23 g/mol
InChI Key: XOYWYIBCMNHXFE-UHFFFAOYSA-N
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Description

  • “(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-Decahydro-1,7-naphthyridine” is a complex organic compound with a fused bicyclic structure.
  • It belongs to the class of decahydroquinolines and is also known as (4aS,8aR)-NPD-001.
  • The compound’s systematic name reflects its stereochemistry, where the “S” and “R” designations indicate the absolute configuration of the chiral centers.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • “(4aS,8aR)-NPD-001” targets DNMT3A, a DNA methyltransferase involved in epigenetic regulation.
    • By disrupting DNMT3A’s protein-protein interactions, it modulates DNA methylation patterns.
    • The altered methylation status affects gene expression and cellular processes.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    IUPAC Name

    1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H16N2/c1-2-7-3-5-9-6-8(7)10-4-1/h7-10H,1-6H2
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XOYWYIBCMNHXFE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC2CCNCC2NC1
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H16N2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    140.23 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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